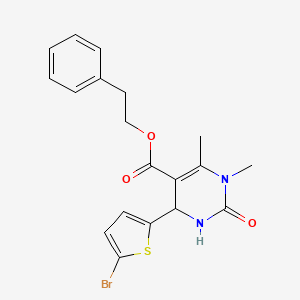![molecular formula C26H22N4O3S B11671993 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide est un composé organique complexe qui comprend un cycle thiazolidinone, un groupe benzyle et un groupe cyanométhoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide implique généralement plusieurs étapes :
Formation du cycle thiazolidinone : Cette étape implique la réaction d’un dérivé de benzylamine avec un composé carbonylé et un thiol pour former le cycle thiazolidinone.
Formation d’hydrazone : L’intermédiaire thiazolidinone est ensuite mis en réaction avec un dérivé de benzohydrazide en milieu acide ou basique pour former la liaison hydrazone.
Introduction du groupe cyanométhoxyphényle : La dernière étape implique la réaction de l’intermédiaire hydrazone avec un dérivé cyanométhoxyphényle dans des conditions spécifiques pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, un contrôle précis des conditions réactionnelles et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes carbonylés en alcools.
Substitution : Les groupes benzyle et cyanométhoxyphényle peuvent participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Chimie médicinale : La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses potentielles.
Études biologiques : Il peut être utilisé comme sonde pour étudier les voies et les interactions biologiques en raison de sa capacité à interagir avec diverses biomolécules.
Applications industrielles : Le composé peut trouver une utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazolidinone et la liaison hydrazone lui permettent de se lier à des enzymes ou à des récepteurs, inhibant potentiellement leur activité. Cette interaction peut moduler diverses voies biologiques, conduisant à ses effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- (3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
Unicité
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide est unique en raison de sa combinaison d’un cycle thiazolidinone, d’un groupe benzyle et d’un groupe cyanométhoxyphényle. Cette combinaison structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C26H22N4O3S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H22N4O3S/c27-14-15-33-23-12-6-19(7-13-23)16-28-29-25(32)21-8-10-22(11-9-21)26-30(24(31)18-34-26)17-20-4-2-1-3-5-20/h1-13,16,26H,15,17-18H2,(H,29,32)/b28-16+ |
Clé InChI |
XVGBPXWBAKQFPI-LQKURTRISA-N |
SMILES isomérique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4 |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)


